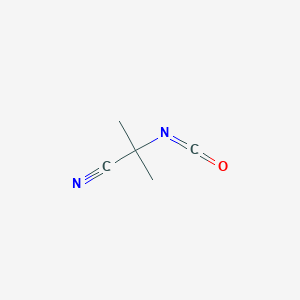
4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline
Vue d'ensemble
Description
4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is a chemical compound with the formula C9H7F6NO . It is used in laboratory chemicals and for the manufacture of substances . It is also used in scientific research and development .
Molecular Structure Analysis
The molecule contains a total of 24 atoms. There are 7 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 6 Fluorine atoms .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on similar compounds to 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline includes the study of oligo(N-phenyl-m-aniline)s. These compounds, including their dimer and trimer forms, have been synthesized and analyzed for their structural properties. X-ray crystallographic analysis revealed interesting structural characteristics, such as a U-shaped structure, suggesting a propensity for helical structures. These compounds have also been investigated for their redox properties, demonstrating their potential in various applications (Ito et al., 2002).
Applications in Dendritic Melamine Synthesis
4-(n-Octyloxy)aniline, a compound related to this compound, has been used in the synthesis of novel G-2 melamine-based dendrimers. These dendrimers exhibit interesting properties like self-assembly into spherical nano-aggregates and have applications in materials science (Morar et al., 2018).
Polymer Synthesis for Solar Cells
Another study focused on the synthesis of novel polymers based on aniline derivatives for use in dye-sensitized solar cells. The research explored electrochemical synthesis methods and demonstrated that these polymers could enhance the energy conversion efficiency of solar cells (Shahhosseini et al., 2016).
Analysis of Vibrational Properties
Compounds similar to this compound have been studied for their vibrational properties using techniques like Fourier Transform-Infrared and Raman spectroscopy. This research is crucial in understanding the molecular and electronic properties of these compounds, which could have implications in material science and molecular electronics (Revathi et al., 2017).
Liquid Crystal Properties
Research on 4-octyloxy-N-(benzylidene)aniline derivatives, related to the compound , has provided insights into liquid crystalline properties. These studies have implications for the development of materials with specific mesogenic properties, useful in displays and other optical applications (Miyajima et al., 1995).
Ultraviolet Spectra Analysis
Investigations into the ultraviolet spectra of aniline and its derivatives, including in various solvents, contribute to a better understanding of the electronic properties of these compounds. This research is significant in the field of photochemistry and could have implications in the development of UV-sensitive materials (Cumper & Singleton, 1968).
Electrochromic Materials Development
Aniline derivatives have been used to synthesize novel electrochromic materials. These materials exhibit high optical contrasts and coloration efficiencies, making them suitable for applications in the near-infrared region. Such materials could be used in smart windows, displays, and other electrochromic devices (Li et al., 2017).
Safety and Hazards
4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-(1,1,2,3,3,3-hexafluoropropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-7(8(11,12)13)9(14,15)17-6-3-1-5(16)2-4-6/h1-4,7H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNKODGXQLUBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(C(F)(F)F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570256 | |
| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52328-81-1 | |
| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3384024.png)


![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B3384037.png)
![3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3384041.png)
![4-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3384047.png)
![2-[4-(Ethylsulfamoyl)phenyl]acetic acid](/img/structure/B3384074.png)

![1-(6-Methylpyrazolo[5,1-b][1,3]thiazol-7-yl)ethanone](/img/structure/B3384083.png)
![4-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3384089.png)
![4-{[(4-Ethoxyphenyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B3384094.png)


![2-[4-(Trifluoromethyl)phenyl]piperidine](/img/structure/B3384128.png)
